(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Comparison with Similar Compounds
(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(4-methoxyphenyl)ethan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.
Uniqueness:
Stereochemistry: The (2R) configuration imparts specific chiral properties.
Functional Groups: The presence of the cyclopentyloxy group provides unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m0/s1 |
InChI Key |
SYVSHMZDXKUBOM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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